Pyrazol-1-ylacetic acid hydrochloride is a chemical compound classified under the category of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds featuring two nitrogen atoms at the 1 and 2 positions of the ring structure. This particular compound is characterized by the presence of an acetic acid moiety attached to the nitrogen atom at position 1 of the pyrazole ring, forming a hydrochloride salt. Its systematic name is 2-(3,5-dimethylpyrazol-1-yl)acetic acid; hydrochloride, and it has garnered attention for its potential biological activities, including antimicrobial properties and applications in medicinal chemistry.
Pyrazol-1-ylacetic acid hydrochloride can be sourced from various chemical suppliers and is often utilized in research settings. It falls under the classification of organic compounds and more specifically, heterocycles, due to its nitrogen-containing ring structure. The compound is recognized for its acute toxicity (Category 4) when ingested, as indicated by its hazard statement H302, which emphasizes the need for careful handling in laboratory environments.
The synthesis of pyrazol-1-ylacetic acid hydrochloride typically involves several key steps:
The molecular formula for pyrazol-1-ylacetic acid hydrochloride is . The compound features a pyrazole ring with two methyl groups at positions 3 and 5, along with an acetic acid side chain.
Key structural data includes:
The structural configuration contributes to its unique chemical properties and biological activities.
Pyrazol-1-ylacetic acid hydrochloride can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for pyrazol-1-ylacetic acid hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the pyrazole moiety allows it to bind to specific sites on proteins, potentially inhibiting enzyme activity or modulating receptor signaling pathways.
Research has indicated that compounds containing pyrazole rings may exhibit various biological effects such as anti-inflammatory, analgesic, or antimicrobial activities. The precise pathways depend on the specific biological context in which the compound is applied .
The physical properties of pyrazol-1-ylacetic acid hydrochloride include:
Chemical properties include:
These properties are crucial for determining its handling and application in laboratory settings.
Pyrazol-1-ylacetic acid hydrochloride has several notable applications in scientific research:
The trajectory of pyrazole-acetic acid hybrids is inextricably linked to foundational breakthroughs in heterocyclic chemistry. Ludwig Knorr's pioneering work in 1883 first established the pyrazole nomenclature and unveiled practical synthetic routes via β-dicarbonyl-hydrazine condensations—methodologies that remain industrially relevant today [5]. This paved the way for Hans von Pechmann's 1898 acetylene-diazomethane cyclization, which provided early access to unsubstituted pyrazole frameworks. However, targeted functionalization at the N1 position emerged as a persistent challenge until the mid-20th century, when advances in nucleophilic substitution and protecting group strategies enabled deliberate acetic acid tethering [5] [7].
The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked a paradigm shift, validating pyrazole-acetic acid motifs as naturally occurring pharmacophores and stimulating synthetic efforts to replicate and optimize these structures. This era witnessed the strategic incorporation of carboxylic acid groups into heterocyclic design, driven by their dual utility as hydrogen-bonding elements and metal-chelating anchors [5]. Contemporary innovations focus on atom-economical routes to pyrazol-1-ylacetic acid derivatives, exemplified by transition-metal-catalyzed N-alkylations and one-pot multi-component assemblies that directly yield the hydrochloride salts in high purity [1] [6].
Pyrazol-1-ylacetic acid hydrochloride serves as a critical precursor in MCRs due to its bifunctional reactivity: the pyrazole nitrogen acts as a nucleophile while the acid chloride (generated in situ) undergoes cyclocondensation. This duality facilitates the construction of pharmacologically relevant fused systems. For instance, triazolothiadiazine hybrids—exhibiting dual antiviral and antitumoral activity—are synthesized via catalyst-free reactions between pyrazol-1-ylacetic acid derivatives, thiosemicarbazides, and carbonyl compounds [1]. The acetic acid linker’s flexibility enables conformational adaptability during annulation, a decisive advantage over rigid scaffolds.
Table 1: Optimization of Triazolothiadiazine Synthesis Using Pyrazol-1-ylacetic Acid Derivatives
Entry | Base Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
1 | - | 70 | 10 | 0 |
2 | Pyridine | 70 | 16 | 55 |
3 | Piperidine | 70 | 12 | 48 |
4 | Triethylamine | 70 | 11.5 | 92 |
Data adapted from multi-component reaction optimization studies [1]
The κ²-N,O coordination capability of pyrazol-1-ylacetate ligands enables the engineering of thermally stable metal complexes with tailored geometries. When deprotonated, these ligands form heteroscorpionate complexes that coordinate transition metals through one pyrazole nitrogen, the carboxylate oxygen, and optionally a second heterocyclic nitrogen. Silver(I) complexes derived from bis(pyrazol-1-yl)acetic acid esters demonstrate exceptional antitumor activity by selectively inhibiting thioredoxin reductase (TrxR)—an effect potentiated by the acetic acid tether’s ability to position the pyrazole rings for optimal metal coordination [6].
Table 2: Spectroscopic Characterization of Pyrazol-1-ylacetate Silver Complexes
Complex | IR ν(C=O) (cm⁻¹) | ³¹P NMR Shift (δ ppm) | J(Ag-P) (Hz) | Biological Target |
---|---|---|---|---|
[Ag(PPh₃)(LOMe)]NO₃ | 1760 | 10.67 | 611–624 | TrxR |
[Ag(PTA)(L2OMe)]NO₃ | 1760 | -84.87 | Not resolved | Cancer cell apoptosis |
Key: LOMe = methyl bis(pyrazol-1-yl)acetate; L2OMe = methyl bis(3,5-dimethylpyrazol-1-yl)acetate; PTA = 1,3,5-triaza-7-phosphaadamantane [6]
Strategic incorporation of pyrazol-1-ylacetic acid subunits into molecular hybrids expands bioactive space. Examples include:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3